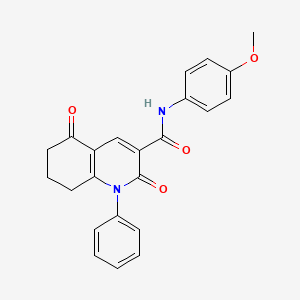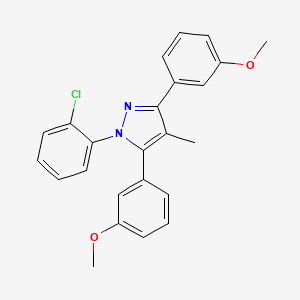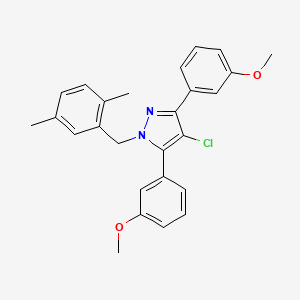![molecular formula C13H9N3O3S2 B10919153 1-Methyl-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10919153.png)
1-Methyl-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached, such as a thienyl group, a sulfanyl group, and a carboxylic acid group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-METHYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazonoyl halides with suitable thienyl-substituted pyrimidine derivatives in the presence of a base such as triethylamine can yield the desired compound . The reaction typically takes place in an organic solvent like ethanol, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
1-METHYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thienyl group, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
1-METHYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . By binding to these enzymes, the compound disrupts their function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can modulate various signaling pathways involved in inflammation and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-METHYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including antimicrobial and antitumor properties.
Pyrimidine derivatives: These compounds are known for their wide range of biological activities and are used in the development of pharmaceuticals and agrochemicals.
Thienyl-substituted compounds: These compounds possess a thienyl group, which imparts specific chemical and biological properties, making them useful in various research applications.
The uniqueness of 1-METHYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID lies in its combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H9N3O3S2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-methyl-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H9N3O3S2/c1-16-10-9(11(17)15-13(16)20)6(12(18)19)5-7(14-10)8-3-2-4-21-8/h2-5H,1H3,(H,18,19)(H,15,17,20) |
InChI Key |
HMZKVUQBZDUCIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=CS3)C(=O)O)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Chlorophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B10919076.png)
![1-benzyl-N-(2-chloropyridin-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919079.png)
![N-benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919091.png)
![4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10919099.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10919102.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919117.png)

![ethyl 6-[(3-cyanophenoxy)methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10919133.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919143.png)
![N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919147.png)

![6-[(1-ethyl-1H-pyrazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10919157.png)
